molecular formula C8H9F2N B1333253 2,3-Difluoro-4-methylbenzylamine CAS No. 261763-41-1

2,3-Difluoro-4-methylbenzylamine

Cat. No.: B1333253
CAS No.: 261763-41-1
M. Wt: 157.16 g/mol
InChI Key: BHMZMUKPFBBPKG-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H9F2N. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methylbenzylamine typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method starts with 2,3-difluorotoluene, which undergoes a reaction with ammonia or an amine source under specific conditions to introduce the amine group at the benzylic position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methylbenzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-methylbenzylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylbenzylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-methylbenzylamine is unique due to the combination of fluorine atoms and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

(2,3-difluoro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMZMUKPFBBPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378910
Record name 2,3-Difluoro-4-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-41-1
Record name 2,3-Difluoro-4-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-41-1
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